N-benzyl-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide
Overview
Description
N-benzyl-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide is an organic compound with the molecular formula C20H17N3O5S It is characterized by the presence of a benzyl group, a nitrophenyl sulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide typically involves the following steps:
Formation of the Benzylamine Intermediate: Benzylamine is reacted with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-benzyl-3-nitrobenzenesulfonamide.
Coupling with Benzoyl Chloride: The N-benzyl-3-nitrobenzenesulfonamide is then reacted with benzoyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: N-benzyl-2-{[(3-aminophenyl)sulfonyl]amino}benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-benzyl-2-{[(3-nitrophenyl)sulfonyl]amino}benzoic acid.
Scientific Research Applications
N-benzyl-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide: Similar structure but with the nitro group in the para position.
N-benzyl-2-{[(3-chlorophenyl)sulfonyl]amino}benzamide: Similar structure but with a chloro group instead of a nitro group.
N-benzyl-2-{[(3-methylphenyl)sulfonyl]amino}benzamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-benzyl-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide is unique due to the presence of the nitro group in the meta position, which can influence its electronic properties and reactivity. This structural feature can affect its interactions with biological targets and its overall chemical behavior.
Properties
IUPAC Name |
N-benzyl-2-[(3-nitrophenyl)sulfonylamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c24-20(21-14-15-7-2-1-3-8-15)18-11-4-5-12-19(18)22-29(27,28)17-10-6-9-16(13-17)23(25)26/h1-13,22H,14H2,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYGBBAJMQNOOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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